Alpha-Glucosidase Inhibition: Beta-Amyrone Outperforms Lupeol and Beta-Amyrin
Beta-Amyrone demonstrates α-glucosidase inhibitory activity with an IC50 of 25 μM, representing 1.8-fold greater potency compared to lupeol (IC50: 46.23 ± 9.03 μM) and substantially superior activity relative to β-amyrin, which exhibits minimal inhibition (IC50 > 300 μg/mL) [1]. This differentiation is mechanistically significant as α-glucosidase inhibition is a validated target for postprandial hyperglycemia management.
| Evidence Dimension | α-Glucosidase enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50: 25 μM |
| Comparator Or Baseline | Lupeol: IC50 46.23 ± 9.03 μM; β-Amyrin: IC50 > 300 μg/mL |
| Quantified Difference | Beta-Amyrone is ~1.8-fold more potent than lupeol; β-amyrin shows minimal inhibition |
| Conditions | In vitro enzyme inhibition assay; substrate: p-nitrophenyl-α-D-glucopyranoside |
Why This Matters
For metabolic disorder research, beta-Amyrone offers superior α-glucosidase inhibition compared to structurally similar triterpenoids, directly impacting experimental design when this pathway is the primary target.
- [1] Ata, A., et al. Chemical constituents of Drypetes gossweileri and their enzyme inhibitory and anti-fungal activities. Phytochemistry Letters, 2011, 4(1), 34-37. / Lee, S. Y., et al. Alleviating effects of lupeol on postprandial hyperglycemia in diabetic mice. Pharmacognosy Magazine, 2014, 10(Suppl 2), S234-S239. / Nguyen, V. T., et al. The inhibitory effects on acetylcholinesterase and α-glucosidase of some compounds from medicinal plants in Vietnam. Journal of Medicinal Materials, 2025. View Source
